YLF-466D
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Overview
Description
YLF-466D is a newly developed activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. This compound has garnered attention for its ability to inhibit platelet aggregation, making it a promising candidate for various scientific and medical applications .
Mechanism of Action
Target of Action
The primary target of YLF-466D is AMP-activated protein kinase (AMPK) . AMPK is a major regulator of cellular energy homeostasis .
Mode of Action
This compound acts as an activator of AMPK . It stimulates AMPK in a concentration-dependent manner, leading to activation-dependent phosphorylation at Thr172 . This activation correlates with its capacity to suppress aggregation induced by various agonists such as thrombin, ADP, and collagen .
Biochemical Pathways
The activation of AMPK by this compound affects the platelet aggregation pathway . The compound inhibits platelet aggregation induced by thrombin, ADP, and collagen .
Result of Action
The activation of AMPK by this compound results in the inhibition of platelet aggregation . This is confirmed by the suppression of aggregation induced by thrombin, ADP, and collagen . The effects on AMPK and aggregation are concentration-dependent, with the highest efficacy at 150 μM .
Preparation Methods
The synthesis of YLF-466D involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its activity and specificity.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent yield and quality. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
YLF-466D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where certain functional groups are replaced with others to enhance its properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YLF-466D has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.
Biology: Researchers use this compound to investigate cellular energy homeostasis and metabolic pathways.
Medicine: The compound’s ability to inhibit platelet aggregation makes it a potential candidate for developing antiplatelet therapies.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting metabolic disorders .
Comparison with Similar Compounds
YLF-466D is unique compared to other AMPK activators due to its specific structure and mechanism of action. Similar compounds include:
AICAR: Another AMPK activator, but with a different structure and mode of action.
Metformin: A widely used antidiabetic drug that also activates AMPK, but through a different pathway.
Resveratrol: A natural compound that activates AMPK and has various health benefits
Properties
IUPAC Name |
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOVHROVFJFAH-CYYJNZCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of YLF-466D in relation to its antiplatelet effects?
A1: The research paper "Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound" [] investigates the compound's role as an AMPK activator. While the abstract doesn't provide specific details on downstream effects, it suggests that this compound exerts its antiplatelet effects by activating AMPK. Further research is needed to elucidate the precise molecular mechanisms involved in this process.
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